1-[4-(Allyloxy)phenyl]ethanone 1-[4-(Allyloxy)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.: 2079-53-0
VCID: VC1965298
InChI: InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h3-7H,1,8H2,2H3
SMILES: CC(=O)C1=CC=C(C=C1)OCC=C
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol

1-[4-(Allyloxy)phenyl]ethanone

CAS No.: 2079-53-0

Cat. No.: VC1965298

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Allyloxy)phenyl]ethanone - 2079-53-0

CAS No. 2079-53-0
Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
IUPAC Name 1-(4-prop-2-enoxyphenyl)ethanone
Standard InChI InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h3-7H,1,8H2,2H3
Standard InChI Key BLAHXQHYMANQBP-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OCC=C
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCC=C

Physicochemical Properties

Basic Properties

1-[4-(Allyloxy)phenyl]ethanone is characterized by several distinct physicochemical properties that determine its behavior in various chemical environments. Table 1 summarizes the basic physicochemical properties of this compound.

Table 1: Basic Physicochemical Properties of 1-[4-(Allyloxy)phenyl]ethanone

PropertyValue
CAS Number2079-53-0
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Melting Point20 °C
Boiling Point137 °C (at 7 Torr)
Density1.0753 g/cm³
AppearanceLight yellow color

The compound displays physical characteristics that are consistent with its molecular structure. With a melting point of 20 °C, it exists as a liquid at room temperature, which can be advantageous for various chemical reactions requiring liquid-phase conditions . The relatively high boiling point of 137 °C under reduced pressure (7 Torr) indicates significant intermolecular forces, likely due to the presence of the carbonyl group that can participate in dipole-dipole interactions .

Structural Characteristics

The molecular structure of 1-[4-(Allyloxy)phenyl]ethanone consists of a phenyl ring substituted with an allyloxy group (-OCH₂CH=CH₂) at the para position relative to the acetyl group (-COCH₃). This arrangement creates a compound with multiple functional sites that can participate in various chemical transformations. The allyloxy group provides a terminal alkene functionality that can undergo addition reactions, while the carbonyl group offers sites for nucleophilic addition and condensation reactions.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-prop-2-enoxyphenyl)ethanone, reflecting its structural components . It is also known by various synonyms, including 4-Allyloxyacetophenone, Acetophenone, 4'-(allyloxy)-, and 1-(4-prop-2-enoxyphenyl)ethanone, among others .

The specific structural identifiers for this compound include:

  • InChI: InChI=1S/C11H12O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h3-7H,1,8H2,2H3

  • InChIKey: BLAHXQHYMANQBP-UHFFFAOYSA-N

  • SMILES: CC(=O)C1=CC=C(C=C1)OCC=C

Synthesis Methods

O-Allylation of 4-Hydroxyacetophenone

The most common and straightforward method for synthesizing 1-[4-(Allyloxy)phenyl]ethanone involves the O-alkylation of 4-hydroxyacetophenone (p-hydroxyacetophenone) with allyl bromide or another suitable allyl halide. This reaction is typically conducted in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic substitution reaction.

A standard synthetic procedure involves reacting 4-hydroxyacetophenone with allyl bromide in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) as a catalyst . The reaction can be represented as follows:

4-hydroxyacetophenone + allyl bromide → 1-[4-(Allyloxy)phenyl]ethanone + HBr

The reaction conditions significantly influence the yield and purity of the final product. The temperature typically ranges from 40°C to 80°C, with reaction times varying from a few hours to overnight depending on the specific conditions employed .

Alternative Synthesis Routes

While direct O-allylation is the most common approach, alternative methods have also been reported in the literature. One such method involves the selective protection of one hydroxyl group in 1,3-dihydroxy-4-isobornylbenzene derivatives through O-allylation .

The research by Popova et al. describes the synthesis of allyloxy derivatives of 1,3-dihydroxy-4-isobornylbenzene through controlled allylation reactions. By varying the temperature and reagent ratios, they were able to selectively produce mono- or di-allylated products. This approach demonstrates the versatility of allylation reactions in preparing functionalized acetophenones with specific substitution patterns .

The synthesis route described in their work involves the following steps:

  • Acetylation of 1,3-dihydroxy-4-isobornylbenzene with acetic anhydride in BF₃·Et₂O

  • Selective O-allylation of the resulting 2,4-dihydroxy-5-isobornylacetophenone using allyl bromide and K₂CO₃/KI

  • Control of the reaction conditions to favor either mono- or di-allylation

These methods demonstrate the versatility of synthetic approaches to obtain 1-[4-(Allyloxy)phenyl]ethanone and related compounds with specific substitution patterns.

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool for confirming the structure of 1-[4-(Allyloxy)phenyl]ethanone. While specific NMR data for this exact compound is limited in the provided search results, related compounds provide insight into expected spectral patterns.

In the ¹H NMR spectrum, characteristic signals would include:

  • A singlet around δ 2.5 ppm corresponding to the methyl protons of the acetyl group

  • Signals in the range of δ 6.9-7.9 ppm for the aromatic protons

  • Signals for the allyloxy group, including multiplets for the -CH=CH₂ protons around δ 5.2-6.1 ppm and a doublet for the -OCH₂- protons around δ 4.5-4.7 ppm

In the ¹³C NMR spectrum, significant signals would include:

  • A signal around δ 196-202 ppm for the carbonyl carbon

  • Signals in the range of δ 110-160 ppm for the aromatic carbons

  • Signals for the allyl group carbons, including the -CH=CH₂ and -OCH₂- carbons

These spectral characteristics are essential for confirming the structure and purity of the synthesized compound.

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of 1-[4-(Allyloxy)phenyl]ethanone. The molecular ion peak would appear at m/z 176, corresponding to the molecular weight of the compound . Characteristic fragmentation patterns would include the loss of the allyl group and various fragmentation pathways of the acetyl moiety.

Chemical Reactivity

Condensation Reactions

One of the most significant aspects of 1-[4-(Allyloxy)phenyl]ethanone's chemical reactivity is its ability to participate in condensation reactions, particularly the Claisen-Schmidt condensation with various aldehydes to form chalcones. This reaction exploits the reactivity of the carbonyl group in the acetophenone moiety, which can undergo condensation with aldehydes in the presence of suitable bases.

The general reaction scheme for the Claisen-Schmidt condensation is:

1-[4-(Allyloxy)phenyl]ethanone + Aldehyde → Corresponding Chalcone + H₂O

This reaction is typically conducted in the presence of basic catalysts such as sodium hydroxide, potassium hydroxide, or sodium hydride. The research by Popova et al. describes the condensation of allyloxy derivatives of 1,3-dihydroxy-4-isobornylacetophenone with various methoxy-substituted benzaldehydes to produce methoxy-substituted chalcones with an isobornyl moiety .

Their general procedure involves:

  • Reacting the acetophenone derivative with sodium hydride in DMF at a cooled temperature

  • Adding the appropriate benzaldehyde dropwise to the reaction mixture

  • Stirring the resulting mixture at room temperature and monitoring the progress by TLC

  • After completion, diluting with water, extracting with ethyl acetate, and purifying the product

This approach demonstrates the versatility of 1-[4-(Allyloxy)phenyl]ethanone as a building block for the synthesis of more complex molecules with potential biological activities.

Other Transformations

Beyond condensation reactions, 1-[4-(Allyloxy)phenyl]ethanone can undergo various other transformations owing to its multifunctional nature. The allyloxy group contains a terminal alkene that can participate in addition reactions, such as halogenation, hydrogenation, epoxidation, and hydroboration-oxidation.

The compound can also undergo:

  • Reductions of the carbonyl group to form alcohols

  • Wittig reactions to form alkenes

  • Aldol condensations with other carbonyl compounds

  • Further functionalization of the allyl group through pericyclic reactions such as the Claisen rearrangement

These diverse reaction pathways make 1-[4-(Allyloxy)phenyl]ethanone a versatile intermediate in organic synthesis for the preparation of a wide range of complex molecules.

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